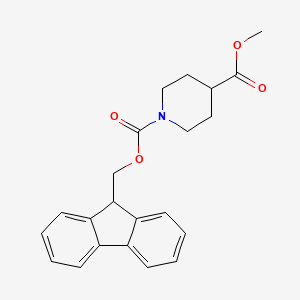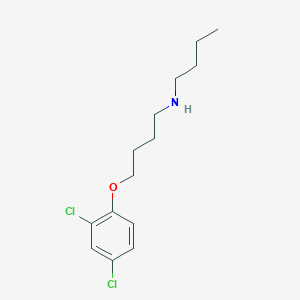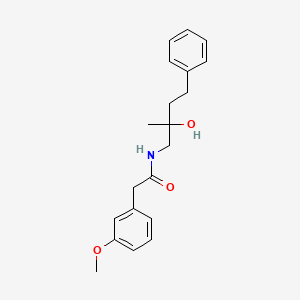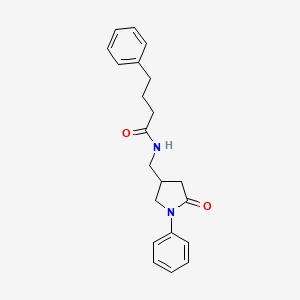
2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride” is an amine derivative with a difluorophenyl group attached to the second carbon of a 3-methylbutan-1-amine. The presence of the hydrochloride indicates that this compound is likely a salt of the amine, which is common in pharmaceuticals and other biologically active compounds to improve solubility and stability .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 3-methylbutan-1-amine backbone with a 3,4-difluorophenyl group attached to the second carbon. The presence of the amine group and the aromatic difluorophenyl group could result in interesting chemical properties .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions. It could act as a nucleophile in substitution reactions or as a base in acid-base reactions. The aromatic difluorophenyl group could also undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrochloride salt. As an amine salt, it would likely be a solid at room temperature and highly soluble in water .Scientific Research Applications
Fluorinated Amino Acids Synthesis
Fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine, have been synthesized from 4,4,4-trifluoro-3-methylbutanoic acid, demonstrating the utility of fluorinated compounds in creating valuable derivatives for biochemical applications. This process involves a series of transformations including chiral oxazoline formation, oxidative rearrangement, and hydrogenation, highlighting the complex chemistry involved in incorporating fluorine atoms into organic molecules (Pigza, Quach, & Molinski, 2009).
Complex Formation with Amines
The study of complexes formed by aromatic proton donors with aliphatic amines in aprotic solvents showcases the interactions between fluorinated compounds and amines. This research provides insights into the structural and thermodynamic characteristics of such complexes, which could be relevant for understanding the behavior of "2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride" in various solvents and conditions (Castaneda, Denisov, & Schreiber, 2001).
Enzymatic Synthesis of Fluorinated Compounds
The enzymatic hydrolysis of methyl d,l -3,3-difluorophenyl alanate and its derivatives has been explored, leading to the separation of 3,3-difluoro- l -amino acids. This research highlights the potential for enzymatic methods in synthesizing fluorinated amino acids and their derivatives, which could be analogous to the synthesis and manipulation of "2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride" (Ayi, Guedj, & Septe, 1995).
Schiff Base Organotin(IV) Complexes
Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and evaluated as anticancer drugs. This research illustrates the potential biomedical applications of fluorinated compounds, particularly in the development of novel therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).
Amination Reactions
Aminostannanes, derived from organostannanes, have been shown to be effective aminating agents for a variety of substrates. This research underscores the versatility of amination reactions in modifying and synthesizing fluorinated compounds and their derivatives, which could be applicable to "2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride" (George & Lappert, 1969).
Safety and Hazards
properties
IUPAC Name |
2-(3,4-difluorophenyl)-3-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-7(2)9(6-14)8-3-4-10(12)11(13)5-8;/h3-5,7,9H,6,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXRGRHYGPMFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C1=CC(=C(C=C1)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2616729.png)
![2,8,10-trimethyl-N-(m-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2616730.png)

![3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2616733.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2616738.png)

![3-(2-ethoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2616741.png)
![2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2616742.png)
![1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2616744.png)


